molecular formula C15H26N2O2 B5036960 N-cycloheptyl-N'-cyclohexylethanediamide

N-cycloheptyl-N'-cyclohexylethanediamide

Cat. No. B5036960
M. Wt: 266.38 g/mol
InChI Key: LIABHNNEMAUPLO-UHFFFAOYSA-N
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Description

“N-cycloheptyl-N’-cyclohexylethanediamide” is a compound with two cyclic structures, cycloheptyl and cyclohexyl, attached to an ethanediamide group . Cycloalkanes like cycloheptyl and cyclohexyl are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds .


Molecular Structure Analysis

The molecular structure of this compound would consist of a seven-membered cycloheptyl ring and a six-membered cyclohexyl ring attached to an ethanediamide group . The exact structure and its properties would depend on the spatial arrangement of these groups .

properties

IUPAC Name

N-cycloheptyl-N'-cyclohexyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-14(16-12-8-4-1-2-5-9-12)15(19)17-13-10-6-3-7-11-13/h12-13H,1-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIABHNNEMAUPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6827262

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